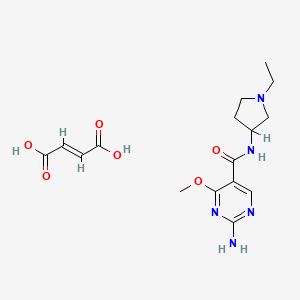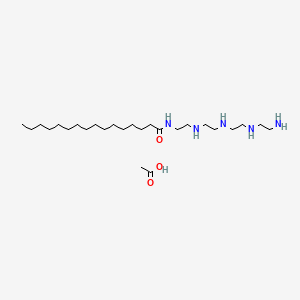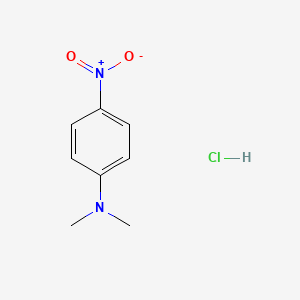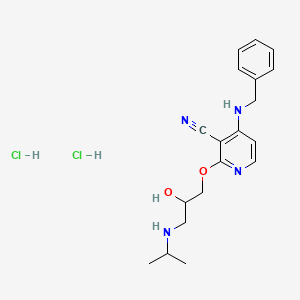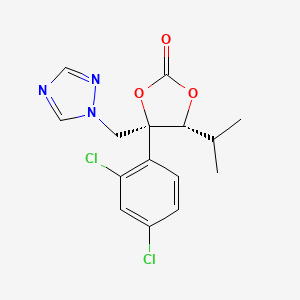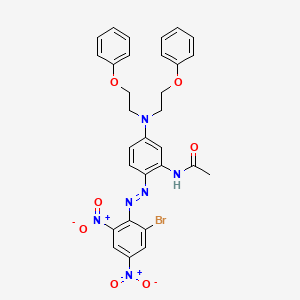
N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide is a complex organic compound that features a combination of azo, nitro, and acetamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of 2-bromo-4,6-dinitroaniline followed by coupling with a suitable phenol derivative.
Introduction of the bis(2-phenoxyethyl)amino group: This can be achieved through nucleophilic substitution reactions where the phenol derivative is reacted with bis(2-phenoxyethyl)amine.
Acetylation: The final step involves acetylation of the amino group to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the azo group.
Reduction: Reduction reactions could target the nitro groups, converting them to amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions vary depending on the type of substitution but may include reagents like halogens, alkylating agents, or nucleophiles.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Dye Chemistry: The azo group makes this compound a candidate for use in dye formulations.
Analytical Chemistry: It could be used as a reagent or indicator in various analytical techniques.
Biology and Medicine
Biological Studies: May be used in studies involving enzyme interactions or cellular uptake mechanisms.
Industry
Materials Science: Possible applications in the development of new materials with specific properties such as conductivity or fluorescence.
Environmental Science: Could be used in studies related to pollutant degradation or as a marker in environmental monitoring.
Mécanisme D'action
The mechanism of action for N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide would depend on its specific application. For example:
In dye chemistry: The azo group would be responsible for the color properties through conjugation and electron delocalization.
In pharmaceuticals: The compound may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azo Dyes: Compounds like methyl orange or Congo red which also contain azo groups.
Nitro Compounds: Similar to nitrobenzene or dinitrotoluene in terms of the nitro functional groups.
Acetamides: Comparable to compounds like acetanilide or paracetamol in terms of the acetamide group.
Uniqueness
N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide is unique due to the combination of multiple functional groups in a single molecule, which can impart a range of chemical and physical properties. This makes it versatile for various applications across different fields.
Propriétés
Numéro CAS |
84000-65-7 |
|---|---|
Formule moléculaire |
C30H27BrN6O7 |
Poids moléculaire |
663.5 g/mol |
Nom IUPAC |
N-[5-[bis(2-phenoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C30H27BrN6O7/c1-21(38)32-28-19-22(12-13-27(28)33-34-30-26(31)18-23(36(39)40)20-29(30)37(41)42)35(14-16-43-24-8-4-2-5-9-24)15-17-44-25-10-6-3-7-11-25/h2-13,18-20H,14-17H2,1H3,(H,32,38) |
Clé InChI |
PASZXSYYSQWCKE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)N(CCOC2=CC=CC=C2)CCOC3=CC=CC=C3)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


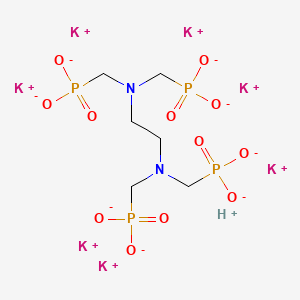
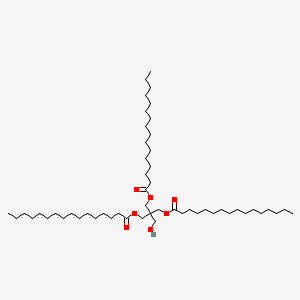
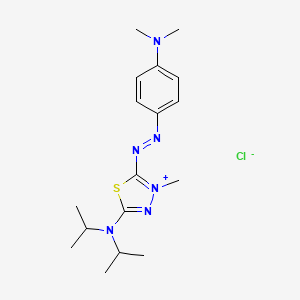
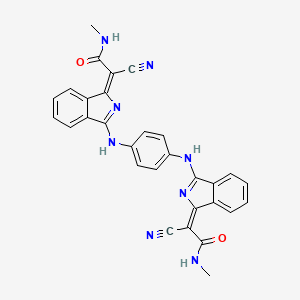


![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)

